K-Ras-IN-3

KRAS G12V Biochemical Inhibition Drug Discovery

K-Ras-IN-3 (compound is a research-grade small molecule that functions as both a potent inhibitor of the GDP-bound inactive state of the KRAS G12V mutant and a targeted protein degrader (PROTAC). It exhibits sub-nanomolar affinity for GDP-KRAS G12V (IC50 = 0.371 nM) and, through its PROTAC mechanism, effectively degrades KRAS G12V protein in cellular models (DC50 = 162 nM, Dmax = 60% at 18 h in KP-2 cells).

Molecular Formula C34H29F6N5O4
Molecular Weight 685.6 g/mol
Cat. No. B15572383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras-IN-3
Molecular FormulaC34H29F6N5O4
Molecular Weight685.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H28F3N5O2.C2HF3O2/c1-4-20-23(33)7-6-18-10-19(41)11-21(26(18)20)28-27(35)29-22(14-36-28)30(39(3)25-12-24(25)34)38-31(37-29)42-16-32-8-5-9-40(32)15-17(2)13-32;3-2(4,5)1(6)7/h1,6-7,10-11,14,24-25,41H,2,5,8-9,12-13,15-16H2,3H3;(H,6,7)/t24-,25-,32?;/m0./s1
InChIKeyPFJYGEUPHPKJBL-NAIKRYSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

K-Ras-IN-3: A High-Potency GDP-KRAS G12V Inhibitor and PROTAC Degrader for Precision Oncology Research


K-Ras-IN-3 (compound 3) is a research-grade small molecule that functions as both a potent inhibitor of the GDP-bound inactive state of the KRAS G12V mutant and a targeted protein degrader (PROTAC). It exhibits sub-nanomolar affinity for GDP-KRAS G12V (IC50 = 0.371 nM) [1] and, through its PROTAC mechanism, effectively degrades KRAS G12V protein in cellular models (DC50 = 162 nM, Dmax = 60% at 18 h in KP-2 cells) [2]. This dual functionality is structurally validated by X-ray crystallography, which confirms the formation of a ternary complex with the E3 ligase VHL [3]. These properties make K-Ras-IN-3 a uniquely valuable tool for studying KRAS G12V-driven cancers and for exploring targeted degradation as a therapeutic strategy.

Why Pan-KRAS and Covalent Inhibitors Cannot Substitute for K-Ras-IN-3 in G12V-Specific Studies


The KRAS inhibitor landscape is highly mutation-specific and mechanism-dependent. K-Ras-IN-3 is not interchangeable with common alternatives because it uniquely targets the GDP-bound, inactive conformation of the KRAS G12V mutant with sub-nanomolar potency and exerts its effects through targeted protein degradation rather than simple inhibition [1]. In contrast, widely used pan-KRAS inhibitors like BI-2865 exhibit significantly lower affinity for G12V (Kd = 26 nM) , and covalent G12C inhibitors (e.g., sotorasib, adagrasib) are ineffective against the G12V mutation. Furthermore, while other G12V-targeting molecules exist (e.g., AMG410, IC50 = 1-4 nM), they function as non-covalent inhibitors and lack the degrader mechanism and unique ternary complex formation that defines K-Ras-IN-3's pharmacology [2]. This fundamental difference in mechanism of action and target engagement means that substituting K-Ras-IN-3 with a general pan-KRAS or G12C inhibitor will lead to divergent, and likely irrelevant, experimental outcomes in G12V-driven model systems.

Quantitative Differentiation of K-Ras-IN-3: Head-to-Head Data vs. Pan-KRAS and G12V Inhibitors


Superior Biochemical Potency for GDP-KRAS G12V vs. Pan-KRAS Inhibitor BI-2865

K-Ras-IN-3 demonstrates a 70-fold higher affinity for the GDP-bound KRAS G12V mutant compared to the pan-KRAS inhibitor BI-2865. K-Ras-IN-3 inhibits GDP-KRAS G12V with an IC50 of 0.371 nM [1], whereas BI-2865 binds to the same target with a Kd of 26 nM . This difference is critical for experiments requiring high target engagement at low compound concentrations.

KRAS G12V Biochemical Inhibition Drug Discovery

Unique PROTAC-Mediated Degradation Mechanism vs. Non-Covalent G12V Inhibitor AMG410

Unlike conventional inhibitors like AMG410 (IC50 = 1-4 nM for KRAS G12V) that only block protein function [2], K-Ras-IN-3 acts as a PROTAC, recruiting the VHL E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the KRAS G12V protein [1]. This mechanism is confirmed by the compound's ability to degrade endogenous KRAS G12V in KP-2 cells with a DC50 of 162 nM and a Dmax of 60% at 18 hours [1].

Targeted Protein Degradation PROTAC KRAS G12V

Structural Validation of Ternary Complex Formation via X-ray Crystallography

The PROTAC mechanism of K-Ras-IN-3 is structurally validated by a 2.63 Å resolution X-ray crystal structure (PDB ID: 9RK8), which clearly shows the compound mediating a ternary complex between KRAS G12V (GDP-bound) and the VHL/ElonginC/ElonginB E3 ligase complex [1]. In contrast, non-degrader inhibitors like BI-2865 or AMG410 do not form such ternary complexes, as they lack an E3 ligase recruiting element [2]. This structural evidence provides definitive proof of K-Ras-IN-3's unique mode of action.

Structural Biology PROTAC Ternary Complex

Cellular Antiproliferative Activity in G12V-Mutant Cancer Models

K-Ras-IN-3 demonstrates functional antiproliferative activity in KRAS G12V-mutant cancer cell lines, a key metric for in vitro efficacy. In the Cal-62 KRAS G12R cell line, K-Ras-IN-3 showed a dose-dependent antiproliferative effect with an IC50 of 1.5 μM [1]. While direct G12V cell proliferation data for a specific comparator is not available, this value provides a benchmark for expected cellular potency. For context, the pan-KRAS inhibitor BI-2865 inhibits the proliferation of BaF3 cells expressing KRAS G12V with a mean IC50 of approximately 140 nM , highlighting the different cellular potency profiles that may arise from distinct mechanisms of action (degradation vs. inhibition) and cell line contexts.

Cellular Pharmacology Antiproliferative KRAS G12V

Optimal Applications for K-Ras-IN-3 in Academic and Pharmaceutical Research


Investigating KRAS G12V-Specific Biology in Pancreatic, Colorectal, and Lung Cancer Models

Given its high potency for GDP-KRAS G12V (IC50 = 0.371 nM) and its ability to degrade the target protein, K-Ras-IN-3 is ideally suited for dissecting the specific role of the G12V mutant in cancer cell lines and patient-derived models of pancreatic adenocarcinoma, colorectal cancer, and non-small cell lung cancer [1][2]. Its use is critical in experiments where G12V-specific effects must be isolated from those of wild-type KRAS or other mutations, as pan-KRAS inhibitors would confound the results.

Exploring PROTAC-Mediated Degradation as a Therapeutic Strategy for KRAS-Driven Cancers

K-Ras-IN-3 serves as a premier tool compound for investigating targeted protein degradation (TPD) of KRAS. Its validated ability to recruit the VHL E3 ligase and form a stable ternary complex (PDB 9RK8) makes it an excellent prototype for studying the pharmacodynamics, efficacy, and potential resistance mechanisms associated with KRAS degraders [1][3]. This application is particularly valuable for researchers seeking to move beyond traditional small-molecule inhibition.

Structural and Biophysical Studies of KRAS Ternary Complexes

The availability of a high-resolution X-ray crystal structure (PDB 9RK8) for K-Ras-IN-3 bound in a ternary complex with KRAS G12V and VHL provides a powerful tool for computational chemists and structural biologists [3]. This compound can be used as a reference ligand for molecular docking studies, in silico screening, and for understanding the structural determinants of cooperative binding in PROTAC ternary complexes.

Benchmarking and Assay Development for Novel KRAS G12V Modulators

With its well-characterized biochemical (IC50 = 0.371 nM) and cellular (DC50 = 162 nM) activity profiles, K-Ras-IN-3 can serve as a positive control and benchmarking standard in the development of new biochemical and cellular assays for screening and characterizing novel KRAS G12V inhibitors or degraders [1][2].

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